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molecular formula C14H23NO2 B8393518 [3-(3,4-Diethoxy-phenyl)-propyl]-methyl-amine

[3-(3,4-Diethoxy-phenyl)-propyl]-methyl-amine

Cat. No. B8393518
M. Wt: 237.34 g/mol
InChI Key: JSHDTXZPQJBIME-UHFFFAOYSA-N
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Patent
US08202885B2

Procedure details

To a solution of 0.26 g of 3-(3,4-diethoxy-phenyl)-N-methyl-propionamide in 5 mL THF was added 1.4 mL of a LiAlH4 solution (2.3M in THF) at 0° C. The reaction mixture was stirred for 1 h at rt and for 2 h at 60° C. At rt, a 1M NaOH solution was added dropwise. The resulting mixture was filtrated over a pad of celite, washed with THF and the filtrate concentrated in vacuo. Purification by CC with EtOAc-MeOH (7:3) yielded 0.13 g of [3-(3,4-diethoxy-phenyl)-propyl]-methyl-amine as yellow oil.
Name
3-(3,4-diethoxy-phenyl)-N-methyl-propionamide
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH2:13][CH2:14][C:15]([NH:17][CH3:18])=O)[CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH3:12])[CH3:2].[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>C1COCC1>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH2:13][CH2:14][CH2:15][NH:17][CH3:18])[CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH3:12])[CH3:2] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
3-(3,4-diethoxy-phenyl)-N-methyl-propionamide
Quantity
0.26 g
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1OCC)CCC(=O)NC
Name
Quantity
1.4 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at rt and for 2 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtrated over a pad of celite
WASH
Type
WASH
Details
washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by CC with EtOAc-MeOH (7:3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1OCC)CCCNC
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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